alpha,alpha-Dimethylcyclohex-3-ene-1-methanol
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Overview
Description
Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol is an organic compound with the molecular formula C9H16O. It is a tertiary alcohol with a cyclohexene ring structure, characterized by the presence of two methyl groups at the alpha position and a hydroxyl group at the methanol position
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde and a strong acid catalyst, followed by reduction with a suitable reducing agent . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Catalysts: Strong acids such as sulfuric acid or hydrochloric acid
Reducing Agents: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Hydrochloric acid, bromine, ammonia
Major Products Formed
Oxidation: Formation of alpha,alpha-Dimethylcyclohexanone
Reduction: Formation of alpha,alpha-Dimethylcyclohexanol
Substitution: Formation of alpha,alpha-Dimethylcyclohexyl halides or amines
Scientific Research Applications
Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of alpha,alpha-Dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Alpha,alpha-Dimethylcyclohexanol
- Alpha,alpha-Dimethylcyclohexanone
- Cyclohexanol
- Cyclohexanone
Uniqueness
Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol is unique due to its combination of a cyclohexene ring and a tertiary alcohol group. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
90645-55-9 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-ylpropan-2-ol |
InChI |
InChI=1S/C9H16O/c1-9(2,10)8-6-4-3-5-7-8/h3-4,8,10H,5-7H2,1-2H3 |
InChI Key |
FGCVUJGUQUFWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC=CC1)O |
Origin of Product |
United States |
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